molecular formula C18H20F2N4O3 B8772010 5-Amino-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

5-Amino-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B8772010
M. Wt: 378.4 g/mol
InChI Key: VSPMPXLOUWFGBD-UHFFFAOYSA-N
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Patent
US04668680

Procedure details

A suspension of 1.0 g (3.35 mmole) of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 1.36 g (13.35 mmole) of triethylamine and 60 ml of acetonitrile is refluxed for eight hours and stirred at room temperature for 16 hours. The precipitate is removed by filteration, washed with acetonitrile, and dried in vacuo at 45° C. to give 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinoline-carboxylic acid, mp 247°-248° C.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([F:12])=[C:10](F)[C:9]([F:14])=[C:8]2[C:3]=1[C:4](=[O:21])[C:5]([C:18]([OH:20])=[O:19])=[CH:6][N:7]2[CH:15]1[CH2:17][CH2:16]1.[CH2:22]([N:24]([CH2:27]C)[CH2:25][CH3:26])[CH3:23].C(#[N:31])C>>[NH2:1][C:2]1[C:11]([F:12])=[C:10]([N:31]2[CH2:26][CH2:25][N:24]([CH3:27])[CH2:22][CH2:23]2)[C:9]([F:14])=[C:8]2[C:3]=1[C:4](=[O:21])[C:5]([C:18]([OH:20])=[O:19])=[CH:6][N:7]2[CH:15]1[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C2C(C(=CN(C2=C(C(=C1F)F)F)C1CC1)C(=O)O)=O
Name
Quantity
1.36 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for eight hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The precipitate is removed by filteration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C2C(C(=CN(C2=C(C(=C1F)N1CCN(CC1)C)F)C1CC1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.